Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate
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Overview
Description
Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a trifluoromethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro substituent: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles.
Reduction reactions: The compound can be reduced to form different derivatives.
Oxidation reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Scientific Research Applications
Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
- Tert-butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness
Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13ClF3N3O2 |
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Molecular Weight |
323.70 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H13ClF3N3O2/c1-11(2,3)21-10(20)19-4-6-7(5-19)17-9(12(14,15)16)18-8(6)13/h4-5H2,1-3H3 |
InChI Key |
HDBKQKPALZPKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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